molecular formula C21H27FN4O3S B2978116 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 1049386-64-2

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2978116
CAS No.: 1049386-64-2
M. Wt: 434.53
InChI Key: NBPZXQWFLZHEGX-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with a dimethylsulfamoyl group and a fluorophenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the dimethylsulfamoyl group to the benzamide core. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine: Shares the fluorophenylpiperazine moiety but lacks the dimethylsulfamoyl and benzamide groups.

    N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide: Lacks the dimethylsulfamoyl group but shares the benzamide and fluorophenylpiperazine moieties.

Uniqueness

4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPZXQWFLZHEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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